Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate
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Overview
Description
Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromophenyl group, a hydroxypiperidine ring, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylacetic acid with piperidine under specific conditions to form the piperidine derivative. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a carbothioylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine ring may yield ketones, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the piperidine ring and carbothioyl group.
Ethyl 4-hydroxybenzoate: Contains a benzoate ester but lacks the bromophenyl and piperidine components.
4-Bromophenylacetic acid: Contains the bromophenyl group but lacks the benzoate ester and piperidine ring.
Uniqueness
Ethyl 4-{[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23BrN2O3S |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
ethyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C21H23BrN2O3S/c1-2-27-19(25)15-3-9-18(10-4-15)23-20(28)24-13-11-21(26,12-14-24)16-5-7-17(22)8-6-16/h3-10,26H,2,11-14H2,1H3,(H,23,28) |
InChI Key |
KHRBQYQMYRUDQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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